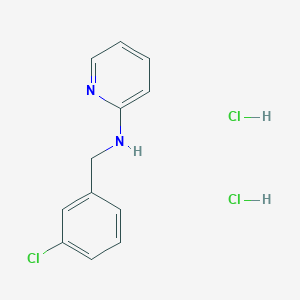
(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride
Übersicht
Beschreibung
(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride is a useful research compound. Its molecular formula is C12H13Cl3N2 and its molecular weight is 291.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure
The compound can be represented as follows:
This structure consists of a pyridine ring substituted with a chlorobenzyl group, which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, a study on similar pyridine derivatives indicated that compounds with structural modifications showed enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (3-Chloro-benzyl)-pyridin-2-YL-amine | 3.90 | S. aureus |
| Control (Isoniazid) | 0.25 | M. tuberculosis |
Antitumor Activity
The antitumor potential of pyridine derivatives has been explored extensively. Compounds similar to (3-Chloro-benzyl)-pyridin-2-YL-amine have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). For example, a related compound demonstrated an IC50 value of 86 µM against liver cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| (3-Chloro-benzyl)-pyridin-2-YL-amine | 86 | WRL-68 |
| Control (Doxorubicin) | 0.5 | MCF-7 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. SAR studies suggest that the presence of electron-withdrawing groups like chlorine enhances the compound's affinity for biological targets .
Key Findings:
- Chlorine Substitution : The presence of the chlorine atom on the benzyl ring significantly increases antimicrobial potency.
- Pyridine Ring : The nitrogen atom in the pyridine ring contributes to the compound's interaction with biological receptors.
Case Studies
-
Antimycobacterial Activity : A series of pyridine derivatives were tested against Mycobacterium tuberculosis, revealing that certain modifications led to improved efficacy in inhibiting bacterial growth .
- Example : A derivative with a similar scaffold showed an MIC of 0.15 µM against drug-resistant strains.
- Cytotoxicity Studies : In vitro cytotoxicity assays indicated that compounds like (3-Chloro-benzyl)-pyridin-2-YL-amine exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2.2ClH/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12;;/h1-8H,9H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVQVAPDQQPTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC(=CC=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697658 | |
| Record name | N-[(3-Chlorophenyl)methyl]pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898509-14-3 | |
| Record name | N-[(3-Chlorophenyl)methyl]pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















